N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide
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Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a benzofuran carboxamide through a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Benzofuran Carboxamide: The benzofuran carboxamide can be prepared by reacting benzofuran with chloroformic acid derivatives in the presence of a base.
Coupling Reaction: The final step involves the condensation of the benzodioxole intermediate with the benzofuran carboxamide in the presence of a suitable catalyst, such as palladium, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methyleneamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated methyleneamino groups.
Substitution: Substituted benzofuran derivatives with various alkyl groups.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzodioxole and benzofuran moieties linked through a methyleneamino group provides a unique scaffold for drug development, particularly in the field of anticancer research.
Properties
Molecular Formula |
C17H12N2O4 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(16-8-12-3-1-2-4-13(12)23-16)19-18-9-11-5-6-14-15(7-11)22-10-21-14/h1-9H,10H2,(H,19,20)/b18-9+ |
InChI Key |
IQJKGOIRIGLTIV-GIJQJNRQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4O3 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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